molecular formula C12H18N2O3S B13000778 1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol

1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol

Cat. No.: B13000778
M. Wt: 270.35 g/mol
InChI Key: JGNLRBOBFISFQX-UHFFFAOYSA-N
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Description

1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with sulfonyl chlorides and amines. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

1-[(3-aminophenyl)methylsulfonyl]piperidin-4-ol

InChI

InChI=1S/C12H18N2O3S/c13-11-3-1-2-10(8-11)9-18(16,17)14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9,13H2

InChI Key

JGNLRBOBFISFQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)CC2=CC(=CC=C2)N

Origin of Product

United States

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